An In-depth Technical Guide to Octyl Methanethiosulfonate: Properties, Reactivity, and Applications in Thiol Modification
An In-depth Technical Guide to Octyl Methanethiosulfonate: Properties, Reactivity, and Applications in Thiol Modification
This guide provides a comprehensive technical overview of Octyl Methanethiosulfonate (OMTS), a pivotal reagent in the field of biochemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of OMTS, with a focus on its role as a selective cysteine-modifying agent.
Introduction to Octyl Methanethiosulfonate (OMTS)
Octyl Methanethiosulfonate, with the chemical formula C₉H₂₀O₂S₂, is an organosulfur compound belonging to the class of methanethiosulfonate (MTS) reagents. These reagents are distinguished by their ability to react specifically and rapidly with sulfhydryl (thiol) groups, most notably those found in the cysteine residues of proteins. The defining feature of this reaction is the formation of a mixed disulfide bond, a modification that is reversible under reducing conditions. This characteristic makes MTS reagents, including OMTS, invaluable tools for studying protein structure and function.[1]
The structure of OMTS features a reactive methanethiosulfonate headgroup attached to an eight-carbon alkyl (octyl) chain. This hydrophobic tail imparts specific physicochemical properties to the molecule, influencing its solubility and its interaction with biological membranes and proteins. These properties make OMTS particularly well-suited for probing cysteine accessibility in transmembrane proteins and other hydrophobic environments.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of OMTS is essential for its effective application in experimental settings. While comprehensive, peer-reviewed spectroscopic data for OMTS is not widely available, the following information has been compiled from reliable chemical supplier data and extrapolated from studies of related compounds.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 7559-45-7 | [3] |
| Molecular Formula | C₉H₂₀O₂S₂ | [3] |
| Molecular Weight | 224.38 g/mol | [4] |
| Boiling Point | 350.6 °C at 760 mmHg | [5] |
| Density | 1.057 g/cm³ | [5] |
| Flash Point | 165.8 °C | [5] |
| Solubility | Soluble in chloroform; slightly soluble in acetonitrile. | [4] |
Storage and Handling
OMTS is a hygroscopic compound and should be stored in a refrigerator under an inert atmosphere to prevent degradation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this reagent.
Reactivity with Thiols: The Thiol-Disulfide Exchange Reaction
The primary utility of OMTS lies in its specific and efficient reaction with thiol groups. This reaction, a form of thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the sulfur of the thiol and the sulfur of the methanethiosulfonate group, with the concomitant release of methanesulfinic acid.
Mechanism of Action
The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfur atom of the thiosulfonate group in OMTS. The octyl-thiol (Octyl-S⁻) acts as the leaving group, which is then protonated to form octanethiol, while the target thiol is now modified with a methanesulfonyl group. However, the more commonly accepted mechanism for MTS reagents involves the attack on the sulfur atom attached to the alkyl group, leading to the formation of a disulfide bond and the release of methanesulfonate.
Factors Influencing Reactivity
The rate of the thiol-disulfide exchange reaction is influenced by several factors, most notably pH. The reaction proceeds via the thiolate anion, the concentration of which is dependent on the pKa of the thiol group and the pH of the solution. Generally, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at very high pH, hydrolysis of the methanethiosulfonate reagent can become a competing reaction.
The hydrophobicity of the octyl chain can also influence the apparent reactivity of OMTS, particularly when targeting cysteine residues within the hydrophobic core of proteins or embedded within cellular membranes.
Reversibility of Modification
A key advantage of using MTS reagents is the reversibility of the resulting disulfide bond. The modified cysteine can be restored to its original thiol state by treatment with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for "on" and "off" experiments to study protein function.[1][6]
Synthesis of Octyl Methanethiosulfonate
While OMTS is commercially available, an understanding of its synthesis can be valuable. A general and plausible method for the synthesis of S-alkyl methanethiosulfonates can be adapted from the established synthesis of S-Methyl Methanethiosulfonate (MMTS).[7] This typically involves the reaction of a sulfonyl chloride with a thiol.
A projected synthesis for OMTS would involve the reaction of methanesulfonyl chloride with 1-octanethiol in the presence of a base to neutralize the HCl byproduct.
Applications in Research and Drug Development
The unique properties of OMTS make it a versatile tool in several areas of biochemical and pharmaceutical research.
Probing Protein Structure and Function
OMTS is extensively used to identify and characterize the role of cysteine residues in proteins. By modifying specific cysteines and observing the effect on protein activity, researchers can infer the functional importance of these residues. The reversibility of the modification allows for controlled experiments to confirm that the observed effects are due to the modification itself.
A significant application of OMTS and other n-alkyl-MTS reagents is in the study of ion channels. The substituted cysteine accessibility method (SCAM) utilizes these reagents to probe the structure of channel pores and binding sites. A cysteine residue is introduced at a specific position in the protein, and the accessibility of this residue to membrane-impermeant or -permeant MTS reagents provides information about its location within the protein structure. The length of the alkyl chain can act as a "molecular ruler" to estimate distances within the protein.[8]
Drug Discovery and Development
OMTS and similar compounds can be used in the early stages of drug discovery to identify potential binding pockets and to understand the mechanism of action of existing drugs. For example, OMTS has been used to probe the binding site of the anesthetic etomidate in the GABAA receptor.[8] By observing whether the presence of etomidate protects a specific cysteine residue from modification by OMTS, researchers can map the proximity of the drug to that residue.
Experimental Protocol: Cysteine Modification in a Transmembrane Receptor
The following is a detailed protocol adapted from a study on the GABAA receptor, illustrating the use of OMTS in a research setting.[8] This protocol is intended as a guide and may require optimization for different proteins and experimental systems.
Materials
-
Xenopus oocytes expressing the cysteine-substituted receptor of interest
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., ND96 buffer)
-
GABA stock solution
-
Octyl Methanethiosulfonate (OMTS) stock solution (e.g., in DMSO)
-
Etomidate stock solution (for protection experiments)
Experimental Workflow
Step-by-Step Procedure
-
Prepare Solutions: Prepare fresh dilutions of GABA, OMTS, and any protective ligands in the recording solution on the day of the experiment.
-
Mount Oocyte: Place an oocyte expressing the target receptor in the recording chamber and impale it with two electrodes for voltage clamping.
-
Establish Baseline Response: Perfuse the oocyte with a low concentration of GABA (e.g., the EC₅-EC₁₀) to establish a stable baseline current.
-
Apply OMTS: Co-apply OMTS with GABA to the oocyte. The concentration and duration of OMTS application should be optimized for the specific receptor. For protection experiments, the protective ligand is also co-applied at this stage.
-
Washout: Thoroughly wash the oocyte with the recording solution to remove all unbound OMTS and other reagents.
-
Measure Post-Exposure Response: After washout, re-apply the same low concentration of GABA used to establish the baseline and measure the current response.
-
Data Analysis: Compare the amplitude of the GABA-evoked current before and after OMTS exposure. A significant change in the current indicates that the cysteine residue was accessible and modified by OMTS. If a protective ligand reduces the effect of OMTS, it suggests that the ligand binds near the cysteine residue.
Conclusion
Octyl Methanethiosulfonate is a powerful and versatile tool for the study of protein thiols. Its specific reactivity, the reversibility of the modification it imparts, and its hydrophobic nature make it particularly valuable for investigating the structure and function of membrane proteins and for applications in drug discovery. A thorough understanding of its chemical properties and reactivity is key to its successful implementation in a research setting.
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